(R)-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate
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Overview
Description
®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C10H20O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate typically involves the esterification of ®-2-hydroxy-3,3-dimethylbutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: SOCl2
Major Products
Oxidation: ®-tert-Butyl 2-oxo-3,3-dimethylbutanoate
Reduction: ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanol
Substitution: ®-tert-Butyl 2-chloro-3,3-dimethylbutanoate
Scientific Research Applications
®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl and ester functional groups .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Hydroxy-3,3-dimethylbutanoic acid
- Methyl 2-hydroxy-3,3-dimethylbutanoate
- Ethyl 2-hydroxy-3,3-dimethylbutanoate
Uniqueness
®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7,11H,1-6H3 |
InChI Key |
NNWZGNXLIXQVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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